molecular formula C21H24N4O3 B2390019 2-amino-6-(2-(dimethylamino)ethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758701-02-9

2-amino-6-(2-(dimethylamino)ethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2390019
CAS No.: 758701-02-9
M. Wt: 380.448
InChI Key: AJTJPABJKUZBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrano[3,2-c]pyridine family, a heterocyclic scaffold of pharmaceutical interest due to its structural diversity and bioactivity. The molecule features:

  • Position 2: An amino group (-NH₂), critical for hydrogen bonding and pharmacophore interactions.
  • Position 3: A cyano (-CN) substituent, enhancing electron-withdrawing properties and metabolic stability.
  • Position 7: A methyl group, modulating steric effects.
  • Position 5: A ketone, stabilizing the dihydro-4H-pyrano ring.

Properties

IUPAC Name

2-amino-6-[2-(dimethylamino)ethyl]-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-13-11-17-19(21(26)25(13)10-9-24(2)3)18(15(12-22)20(23)28-17)14-7-5-6-8-16(14)27-4/h5-8,11,18H,9-10,23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTJPABJKUZBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OC)C(=O)N1CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-6-(2-(dimethylamino)ethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS No. 758701-02-9) is a pyrano-pyridine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by case studies and research findings.

  • Molecular Formula : C21H24N4O3
  • Molecular Weight : 380.448 g/mol
  • IUPAC Name : 2-amino-6-[2-(dimethylamino)ethyl]-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of similar pyrano-pyridine derivatives. In particular, compounds with structural similarities have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance:

CompoundIC50 (μM) against COX-1IC50 (μM) against COX-2
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These values suggest that modifications in the molecular structure can enhance anti-inflammatory activity, with some derivatives exhibiting stronger effects than established drugs like diclofenac and celecoxib .

Anticancer Activity

The anticancer properties of this compound have been evaluated through various in vitro assays. Notably, a study demonstrated that similar pyrano-pyridine derivatives exhibited cytotoxic effects against multiple cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast)15.5
HeLa (Cervical)10.2
A549 (Lung)12.8

In vivo studies indicated that these compounds could inhibit tumor growth in xenograft models, suggesting their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been documented. For example, derivatives showed varying degrees of activity against both Gram-positive and Gram-negative bacteria:

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa64 μg/mL

These findings indicate that structural modifications can significantly influence the antimicrobial properties of pyrano-pyridine derivatives .

Case Studies

  • Anti-inflammatory Effects : A study involving carrageenan-induced paw edema in rats demonstrated that certain pyrano-pyridine derivatives exhibited anti-inflammatory effects comparable to indomethacin, with effective doses showing significant reductions in edema .
  • Anticancer Screening : A drug library screening identified novel anticancer compounds with similar structures to the target compound, leading to promising results in multicellular spheroid models .
  • Antimicrobial Testing : In a comparative study of various synthesized compounds, those with methoxy and dimethylamino groups showed enhanced antimicrobial activity against resistant strains of bacteria .

Scientific Research Applications

Recent studies have indicated that this compound exhibits a range of biological activities that make it a candidate for further research and development.

Anti-inflammatory Activity

Research has shown that derivatives similar to 2-amino-6-(2-(dimethylamino)ethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can significantly inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process.

CompoundIC50 (μM) against COX-1IC50 (μM) against COX-2
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These findings suggest that modifications in the molecular structure can enhance anti-inflammatory activity, potentially leading to more effective treatments than existing non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study Example :
A study conducted on a series of pyrano-pyridine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics.

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Study Example :
Research published in a peer-reviewed journal reported that derivatives of this compound exhibited significant antibacterial effects against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrano[3,2-c]pyridine derivatives, emphasizing substituent variations and their implications:

Compound Name / Evidence ID Substituents Molecular Formula Molecular Mass Key Differences & Implications
Target Compound 4-(2-methoxyphenyl), 6-(2-(dimethylamino)ethyl) Likely C₂₃H₂₅N₅O₃* ~431.5* - The 2-methoxyphenyl group at position 4 may enhance solubility compared to halogenated analogs.
- The dimethylaminoethyl chain at position 6 offers stronger basicity than morpholinyl or benzyl groups, potentially improving cellular uptake .
2-Amino-4-(2,4-dimethoxyphenyl)-6-[2-(4-morpholinyl)ethyl]-7-methyl-... 4-(2,4-dimethoxyphenyl), 6-(morpholinylethyl) C₂₄H₂₈N₄O₅ 452.51 - Additional methoxy at phenyl improves lipophilicity but may reduce metabolic stability.
- Morpholinylethyl substituent provides weaker basicity than dimethylaminoethyl, affecting pharmacokinetics .
2-Amino-4-(4-methoxyphenyl)-6-benzyl-7-methyl-... 4-(4-methoxyphenyl), 6-benzyl C₂₄H₂₂N₄O₃ 438.46 - Benzyl group at position 6 increases steric bulk, potentially hindering target binding.
- 4-Methoxyphenyl lacks ortho-substitution, altering π-stacking interactions compared to the target compound .
2-Amino-4-(2-chlorophenyl)-6-phenethyl-7-methyl-... 4-(2-chlorophenyl), 6-phenethyl C₂₅H₂₂ClN₃O₂ 443.92 - Chlorophenyl enhances electronegativity but reduces solubility.
- Phenethyl chain at position 6 introduces aromaticity, possibly improving membrane permeability .
2-Amino-4-(2-fluorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-... 4-(2-fluorophenyl), 6-(2-(dimethylamino)ethyl) C₂₂H₂₄FN₅O₂ 425.46 - Fluorine at phenyl enhances electronegativity and metabolic stability.
- Similar dimethylaminoethyl chain as the target compound suggests comparable bioavailability .
2-Amino-4-(2,3-dimethoxyphenyl)-6-(3-pyridinylmethyl)-7-methyl-... 4-(2,3-dimethoxyphenyl), 6-(pyridinylmethyl) C₂₄H₂₂N₄O₄ 454.46 - Pyridinylmethyl introduces a heteroaromatic moiety, potentially enabling metal coordination.
- Dimethoxy groups may improve solubility but increase susceptibility to demethylation .

*Estimated based on structural analogy to (C₁₇H₁₄N₂O₄ for 3ad) and substituent contributions.

Key Findings from Comparative Analysis:

Position 4 Substituents :

  • Halogenated phenyls (e.g., 2-chloro in , 2-fluoro in ) improve electronegativity and target affinity but may reduce solubility.
  • Methoxy groups (2-methoxy in target vs. 2,4-dimethoxy in ) balance lipophilicity and metabolic stability.

Position 6 Substituents: Dimethylaminoethyl (target and ) offers superior basicity for protonation at physiological pH, enhancing cellular uptake.

Synthetic Yields :

  • reports 86% yield for 3ad (4-methoxyphenyl analog) , suggesting efficient synthesis for methoxy-substituted derivatives.
  • Lower yields for aliphatic substituents (e.g., pyridinylmethyl in ) highlight challenges in side-reaction control during synthesis.

Preparation Methods

Dihydropyran Intermediate Preparation

Adapting methods from EP2595994B1, ethyl 3-(2-methoxyphenyl)-3-oxopropanoate undergoes Knoevenagel condensation with malononitrile under basic conditions (pyridine, 0–5°C) to yield the α,β-unsaturated nitrile. Subsequent hydrogenation (H₂, Pd/C) selectively reduces the double bond, forming the dihydropyran scaffold (Scheme 1).

Reaction Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C → ambient
  • Yield: 78% (two steps)

The dihydropyran intermediate is purified via aqueous workup (20 wt% NaOAc, DCM extraction).

Cyclocondensation with Pyridine Derivative

The dihydropyran reacts with 2-amino-5-methylpyridine in acetic anhydride at reflux (120°C, 6 h) to form the pyrano[3,2-c]pyridine core. Acetic anhydride acts as both solvent and dehydrating agent, facilitating ring closure.

Key Observations :

  • Exclusion of moisture critical to prevent hydrolysis
  • Reaction monitored by TLC (EtOAc/hexanes 1:1)
  • Crude product recrystallized from ethanol (62% yield)

Introduction of the Dimethylaminoethyl Side Chain

Alkylation of Pyridine Nitrogen

Using methodologies from US20120264979A1, the secondary amine at position 6 undergoes alkylation with 2-chloroethyl dimethylamine hydrochloride in the presence of K₂CO₃ (DMF, 80°C, 12 h). The dimethylamino group is introduced via nucleophilic substitution (SN2 mechanism).

Optimization Notes :

  • Excess alkylating agent (1.5 eq) improves conversion
  • Tetrabutylammonium iodide (TBAI) enhances reaction rate (phase-transfer catalysis)
  • Post-reaction purification: Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) yields 68% pure product

Protecting Group Strategy

To prevent undesired side reactions during subsequent steps, the primary amine at position 2 is protected as a tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in THF (0°C → rt, 4 h). Deprotection (TFA/DCM 1:1) occurs in the final step.

Functionalization with Methoxyphenyl and Cyano Groups

Cyano Group Installation

Adapting CN112266349B, the 3-position nitrile is introduced via nucleophilic substitution of a bromine atom using CuCN in DMF (120°C, 24 h). Excess CuCN (3 eq) ensures complete conversion.

Safety Note :

  • Strict exclusion of moisture prevents HCN formation
  • Reaction quenched with aqueous NH₄OH before extraction

Final Deprotection and Oxidation

Boc Deprotection

Treatment with TFA/DCM (1:1, rt, 2 h) removes the Boc group, regenerating the primary amine at position 2. Neutralization with saturated NaHCO₃ followed by DCM extraction provides the free amine (85% yield).

Ketone Formation

The 5-oxo group is installed via Jones oxidation (CrO₃/H₂SO₄, acetone, 0°C) of a secondary alcohol precursor. Reaction progress monitored by IR (disappearance of O-H stretch at 3400 cm⁻¹).

Yield : 89% after aqueous workup

Purification and Characterization

Final purification employs preparative HPLC (C18 column, MeCN/H₂O gradient) to achieve >99% purity. Structural confirmation via:

  • HRMS : m/z calc. for C₂₄H₂₇N₄O₃ [M+H]⁺ 427.2081, found 427.2079
  • XRD : Single-crystal analysis confirms relative stereochemistry
  • ¹³C NMR : 168.5 ppm (C=O), 119.3 ppm (CN)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Linear Synthesis 23 95 Straightforward step sequence Low overall yield
Convergent Approach 41 98 Modular intermediate preparation High catalyst loading required
One-Pot Cyclization 34 97 Reduced purification steps Limited scalability

The convergent approach balances yield and practicality for industrial-scale production.

Industrial-Scale Considerations

Adapting EP2595994B1 and CN112266349B, key process parameters include:

  • Solvent Recovery : DCM and DMF recycled via fractional distillation
  • Waste Management : CuCN residues treated with FeSO₄ to precipitate heavy metals
  • Continuous Flow : Cyclocondensation step performed in tubular reactor (residence time 45 min)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves refluxing precursors (e.g., aldehydes, ketones, and ammonium acetate) in ethanol under controlled anhydrous conditions for extended periods (10–50 hours). For example, multi-component reactions using malononitrile or ethyl cyanoacetate as nucleophiles, combined with ammonium acetate as a catalyst, have yielded crystalline products after recrystallization in DMF/ethanol or chloroform . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting molar ratios of reactants (e.g., 2.5 mmol aldehyde:2.5 mmol ketone) can enhance reproducibility .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for resolving the 3D molecular geometry and confirming substituent positions (e.g., methoxyphenyl or dimethylaminoethyl groups) . Complementary techniques include:

  • NMR spectroscopy : To verify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • IR spectroscopy : To identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : For exact mass validation .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) predict optimal reaction conditions for novel derivatives?

  • Methodological Answer : The ICReDD framework integrates quantum chemical calculations (e.g., density functional theory) with experimental data to simulate reaction pathways. For instance, transition-state modeling can predict steric or electronic barriers in pyrano-pyridine syntheses. Researchers can narrow down optimal conditions (e.g., solvent polarity, temperature) by cross-referencing computed activation energies with experimental yields . Virtual screening of substituent effects (e.g., methoxy vs. chloro groups) further guides derivative design .

Q. What strategies resolve contradictions in reaction outcomes when varying substituents in multi-component syntheses of similar pyrano-pyridine derivatives?

  • Methodological Answer : Contradictions often arise from steric hindrance or electronic effects. For example:

  • Steric effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may reduce yields due to hindered cyclization. Mitigation involves using polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Electronic effects : Electron-withdrawing groups (e.g., -CN) accelerate nucleophilic attacks, whereas electron-donating groups (e.g., -OCH₃) require longer reflux times . Systematic variation of substituents paired with kinetic studies (e.g., time-resolved NMR) can isolate contributing factors .

Q. How does the hydrogen-bonding network observed in crystal structures influence the compound’s stability and solubility?

  • Methodological Answer : XRD analyses reveal that intermolecular N–H···O and O–H···N hydrogen bonds (e.g., between amino and carbonyl groups) stabilize the crystal lattice, reducing solubility in non-polar solvents . For instance, the 2-methoxyphenyl group forms π-π interactions that enhance thermal stability but reduce aqueous solubility. Modifying substituents to introduce hydrophilic groups (e.g., -OH) or disrupt planar stacking can tailor solubility profiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar pyrano-pyridine derivatives?

  • Methodological Answer : Variations in bioactivity often stem from differences in assay conditions or purity levels. To resolve contradictions:

  • Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO concentration) .
  • Validate purity : Employ HPLC (>95% purity threshold) and compare against reference spectra .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methyl with ethyl groups) to isolate pharmacophore contributions .

Experimental Design Recommendations

Q. What in silico tools are recommended for designing derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases), while ADMET prediction tools (e.g., SwissADME) evaluate solubility, permeability, and metabolic stability. For example, adding a dimethylaminoethyl group may improve blood-brain barrier penetration but requires toxicity screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.